(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione

Biotin synthesis Chiral intermediate Process chemistry

Researchers and manufacturers requiring the key chiral intermediate for asymmetric total synthesis of (+)-biotin face a critical bottleneck: racemic or enantiomerically depleted lactone propagates chiral impurities, degrading final API optical purity. Roche Lactone (CAS 56688-82-5), with its defined (3aS,6aR) stereochemistry, crystalline nature (mp 116-117°C), and validated identity as Biotin Impurity 13, delivers the traceable stereochemical quality check required before costly C4 side-chain installation. • Pre-installed contiguous stereocenters template final (+)-biotin configuration; 98.5% ee verified by HPLC. • Crystalline benzyl-protected scaffold enables high-purity isolation; documented 90% overall yield at 99% purity in large-scale preparations. • Certified reference standard for ANDA/DMF impurity profiling with established identity, purity, and RRT.

Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
CAS No. 56688-82-5
Cat. No. B018443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
CAS56688-82-5
Synonymscis-Tetrahydro-1,3-bis(phenylmethyl)-1H-furo[3,4-d]imidazole-2,4-dione; 
Molecular FormulaC19H14O2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H14O2/c1-19(17-11-5-4-10-15(17)18(20)21-19)16-12-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3
InChIKeyYACSHPRFFGCFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3As,6ar)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione (CAS 56688-82-5): A Critical Chiral Biotin Intermediate for Research & Industrial Procurement


(3As,6ar)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione (CAS 56688-82-5), also known as Roche lactone or dibenzyl biotin lactone, is a chiral, benzyl-protected bicyclic lactone belonging to the furo[3,4-d]imidazole-2,4-dione class. With the molecular formula C19H18N2O3 and a molecular weight of 322.4 g/mol, it serves as the pivotal chiral intermediate in the Hoffmann–Roche lactone–thiolactone strategy for the industrial-scale asymmetric total synthesis of (+)-biotin (Vitamin H/B7) . Its two contiguous stereocenters (3aS,6aR) directly template the stereochemistry of the final active pharmaceutical ingredient, and the dibenzyl protecting groups confer crystallinity, enabling purification to high chemical and optical purity .

Why In-Class Biotin Intermediates Cannot Substitute (3As,6ar)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione in Downstream Synthesis


Despite the availability of several biotin intermediates — including the unprotected lactone, the racemic mixture, the thieno analog (thiolactone), and various desthiobiotin derivatives — simple substitution of one for the Roche lactone (CAS 56688-82-5) is not feasible without compromising downstream outcomes. The Roche lactone occupies a unique kinetic node: it is the enantiomerically pure, crystalline precursor from which the thiolactone is directly made via sulfurization . Using a racemic or enantiomerically depleted lactone would propagate chiral impurities through the entire synthesis, degrading the optical purity of final (+)-biotin beyond pharmacopoeial limits . Substituting the thiolactone (the next intermediate) bypasses critical stereochemical quality-control checkpoints and eliminates the ability to independently verify chiral purity at the lactone stage. The Roche lactone therefore represents a distinct procurement specification — not an interchangeable commodity — for manufacturers and analytical laboratories requiring traceable, high-purity chiral intermediates or impurity reference standards .

Head-to-Head Quantitative Differentiation: (3As,6ar)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione Versus Closest Analogs


Lactone vs. Thiolactone: Superior Chemical Yield and Purity at the Roche Lactone Node

In the Roche lactone–thiolactone strategy, the target compound (Roche lactone) is the direct precursor to the thiolactone. The Roche lactone is obtained in 90% overall yield with 99% chemical and optical purity over three steps from cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid . In contrast, the subsequent sulfurization step to produce the thiolactone introduces additional yield losses; common industrial sulfurization processes suffer from disadvantages that reduce both yield and product quality, necessitating specific process optimization to achieve acceptable outcomes . Procuring the lactone rather than the thiolactone provides a higher-yielding, higher-purity starting point for downstream chemistry.

Biotin synthesis Chiral intermediate Process chemistry

Enantiomeric Excess: 98.5% ee Roche Lactone Establishes Chiral Purity Earlier in the Synthetic Sequence

The target compound has been prepared with a chiral purity of 98.5% ee as determined by chiral HPLC, alongside a chemical yield of 98% in a single-step lactonization . This level of enantiomeric excess is critical because the two contiguous stereocenters (3aS,6aR) established at this intermediate stage directly dictate the stereochemical outcome of the final (+)-biotin. In contrast, the racemic lactone (or a partially enriched mixture) would result in an enantiomeric excess of 0% (racemic) or some intermediate value, necessitating costly chiral separation or resolution steps downstream . Independent verification of optical rotation at this stage — [α]D20 = +60.6° (c = 1, CHCl3) — provides a robust, orthogonal identity and purity checkpoint before committing to the remaining 4–5 synthetic steps .

Chiral purity Enantiomeric excess Quality control

Sharper Melting Point and Crystallinity Enable Superior Purification vs. Non-Crystalline or Oily Analogs

The Roche lactone exhibits a sharp, reproducible melting point of 116–117°C and readily crystallizes from isopropanol, enabling purification to high chemical purity by simple recrystallization rather than chromatography . This crystallinity is conferred by the two benzyl protecting groups; the unprotected lactone and many desthiobiotin derivatives are oils or low-melting solids that cannot be purified by crystallization, forcing reliance on column chromatography or distillation . The dibenzyl groups thus serve a dual function: protecting the imidazolidone nitrogens during synthesis and imparting the crystallinity essential for industrial-scale purification.

Crystallization Purification Solid-state characterization

Validated Reference Standard Utility: Biotin Impurity 13 — A Defined Pharmacopoeial Marker

The Roche lactone (CAS 28092-62-8, the specific (3aS,6aR) enantiomer) is commercially catalogued as Biotin Impurity 13 and used as a characterized reference standard in HPLC methods for the determination of biotin purity and related substances . Its defined RRT (Relative Retention Time) and availability as a fully characterized impurity standard (molecular weight 322.36, formula C19H18N2O3) enable analytical laboratories to meet ICH Q3A/Q3B impurity reporting thresholds. Most other biotin synthetic intermediates are not validated as pharmacopoeial impurity reference standards, meaning they cannot be directly substituted for this purpose .

Reference standard Impurity profiling Pharmacopoeial compliance

High-Value Application Scenarios for (3As,6ar)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione (CAS 56688-82-5) Based on Verified Differentiation Data


Industrial-Scale (+)-Biotin API Manufacturing via the Roche Lactone–Thiolactone Route

The Roche lactone is the irreplaceable starting point for the dominant industrial route to (+)-biotin. With documented overall yields of 90% at 99% chemical and optical purity in large-scale preparations , and enantiomeric excess reaching 98.5% ee , procurement of this specific intermediate directly determines the cost structure and quality of the final API. Manufacturers seeking to optimize their biotin process should prioritize this compound over the thiolactone or other downstream intermediates, as the lactone stage offers the last opportunity to verify and guarantee stereochemical integrity before committing to the expensive C4 side-chain installation and debenzylation steps.

Pharmacopoeial Impurity Reference Standard for Biotin QC Release Testing

As Biotin Impurity 13, this compound is a validated, characterized reference standard used in HPLC methods for the quantification of related substances in biotin API . Analytical laboratories performing batch release testing, stability studies, or method validation for ANDA/DMF submissions require a certified, traceable impurity standard with established identity, purity, and RRT. Generic biotin intermediates cannot substitute because they lack the validated impurity designation and the accompanying certificate of analysis required for regulatory filings .

Chiral Pool Starting Material for Asymmetric Synthesis Research

The (3aS,6aR) configuration of the Roche lactone provides a pre-installed, enantiomerically pure bicyclic scaffold with two contiguous stereocenters . Academic and industrial research groups investigating novel biotin analogs, constrained peptidomimetics, or furo[3,4-d]imidazole-derived bioactive molecules can leverage this commercially available chiral building block to avoid de novo asymmetric synthesis. The crystalline nature (mp 116–117°C) and defined optical rotation ([α]D20 = +60.6°) facilitate straightforward handling and characterization .

Process Analytical Technology (PAT) Method Development and Chiral HPLC Calibration

With a well-characterized chiral purity of 98.5% ee by HPLC , the Roche lactone serves as an ideal system suitability standard and calibration reference for chiral HPLC method development. Its sharp melting point (116–117°C) and established optical rotation provide orthogonal purity verification methods, making it suitable for PAT initiatives that require robust, multi-attribute reference materials. The compound's demonstrated crystallinity also supports its use as a crystalline standard in XRPD (X-ray powder diffraction) method development for solid-state characterization .

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